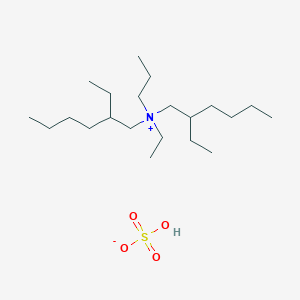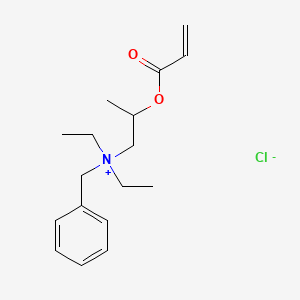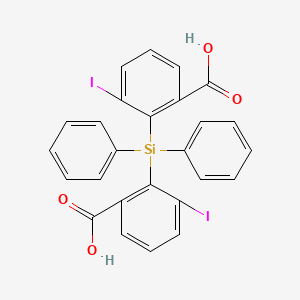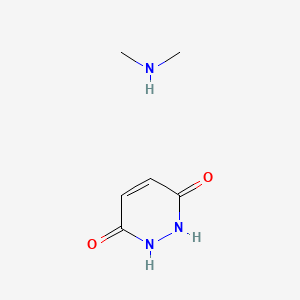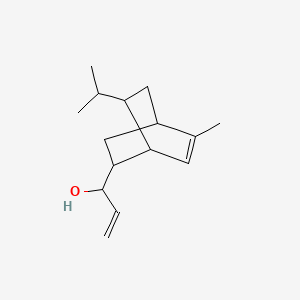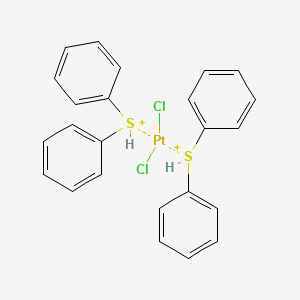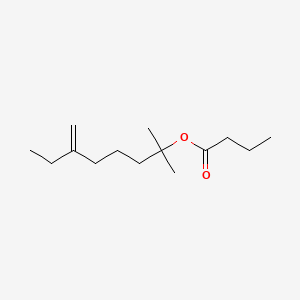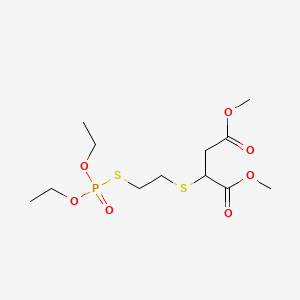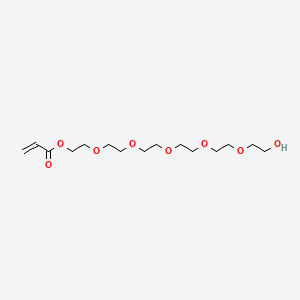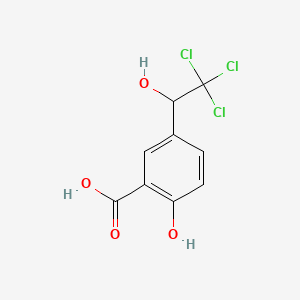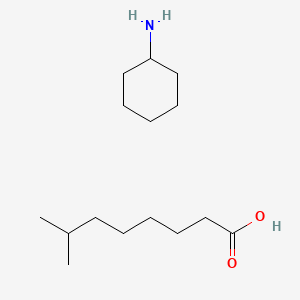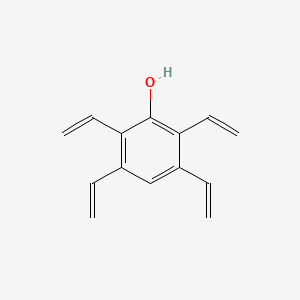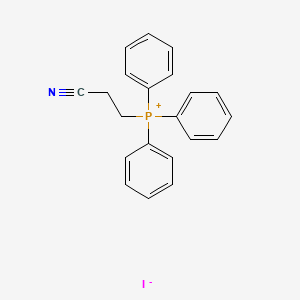
(2-Cyanoethyl)triphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triphenylphosphoranyl)propanenitrile is an organic compound with the molecular formula C21H18NP It is characterized by the presence of a triphenylphosphoranyl group attached to a propanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Triphenylphosphoranyl)propanenitrile can be synthesized through the reaction of triphenylphosphine with acrylonitrile. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acrylonitrile, followed by nucleophilic attack by the triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for 3-(Triphenylphosphoranyl)propanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triphenylphosphoranyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Addition: Electrophiles such as alkyl halides and carbonyl compounds can react with the nitrile group.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted nitriles.
Addition: Hydroxyalkyl nitriles and other addition products.
Applications De Recherche Scientifique
3-(Triphenylphosphoranyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Triphenylphosphoranyl)propanenitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The triphenylphosphoranyl group can stabilize reaction intermediates, facilitating various chemical transformations. The nitrile group can participate in nucleophilic addition and substitution reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the triphenylphosphoranyl group.
Triphenylphosphine: A common reagent in organic synthesis, but without the nitrile functionality.
Acrylonitrile: A nitrile compound used in polymer synthesis, but without the phosphine group.
Uniqueness
3-(Triphenylphosphoranyl)propanenitrile is unique due to the presence of both the triphenylphosphoranyl and nitrile groups, which confer distinct reactivity and stability. This dual functionality makes it a valuable reagent in organic synthesis and a subject of interest in various fields of research.
Propriétés
Numéro CAS |
51353-40-3 |
|---|---|
Formule moléculaire |
C21H19INP |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
2-cyanoethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H19NP.HI/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,18H2;1H/q+1;/p-1 |
Clé InChI |
GSFHLWCIPHHCTL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


